Equivalent DNMT1 Depletion with Substantially Reduced In Vivo Toxicity vs. Decitabine
5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) demonstrates equivalent efficacy to decitabine (aza-dCyd) in depleting DNMT1 in mouse tumor models but with markedly lower toxicity, resulting in a substantially larger therapeutic index [1]. In a head-to-head in vivo experiment with mice bearing CEM tumor xenografts, aza-dCyd administered at 0.5 mg/kg daily for 9 days resulted in 100% lethality, whereas aza-T-dCyd at a higher dose of 1 mg/kg showed no toxicity or weight loss, allowing treatment to continue for an additional 20 days without adverse events [1].
| Evidence Dimension | In vivo toxicity (lethality) |
|---|---|
| Target Compound Data | 0% lethality at 1 mg/kg; treatment continued for 20+ days without weight loss |
| Comparator Or Baseline | Decitabine (aza-dCyd): 100% lethality at 0.5 mg/kg within 9 days |
| Quantified Difference | 100% vs 0% lethality; aza-T-dCyd was non-toxic at a 2x higher dose |
| Conditions | Mice bearing subcutaneous CEM tumor xenografts, daily dosing |
Why This Matters
This dramatic reduction in toxicity while maintaining target engagement directly enables long-term in vivo studies and chronic dosing regimens that are not feasible with decitabine, making it the superior choice for preclinical models of sustained epigenetic therapy.
- [1] Parker, W. B., & Thottassery, J. V. (2021). 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic 'Best-in-Class': DNA Methyltransferase 1–Depleting Agent in Clinical Development. Journal of Pharmacology and Experimental Therapeutics, 379(3), 211–222. View Source
